molecular formula C13H9BrClNO B2640881 3-bromo-N-(4-chlorophenyl)benzamide CAS No. 305858-54-2

3-bromo-N-(4-chlorophenyl)benzamide

Cat. No.: B2640881
CAS No.: 305858-54-2
M. Wt: 310.58
InChI Key: OBWSILMBZLRJJZ-UHFFFAOYSA-N
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Description

3-bromo-N-(4-chlorophenyl)benzamide is an organic compound with the molecular formula C13H9BrClNO. It is a derivative of benzamide, where the benzene ring is substituted with bromine and chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-chlorophenyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 4-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-chlorophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different amide derivatives .

Scientific Research Applications

3-bromo-N-(4-chlorophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-chlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(3-chlorophenyl)benzamide
  • 2-bromo-N-(4-chlorophenyl)benzamide
  • 3-chloro-N-(4-bromophenyl)benzamide

Uniqueness

3-bromo-N-(4-chlorophenyl)benzamide is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This unique structure can result in different chemical reactivity and biological activity compared to its similar compounds .

Properties

IUPAC Name

3-bromo-N-(4-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWSILMBZLRJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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